3-Chloro-2-iodobenzotrifluoride

概要

説明

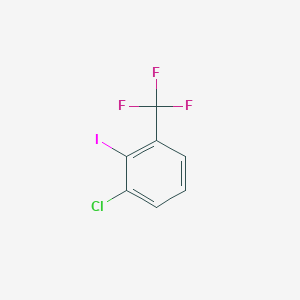

3-Chloro-2-iodobenzotrifluoride is an organohalogen compound with the molecular formula C7H3ClF3I. It is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

準備方法

The synthesis of 3-Chloro-2-iodobenzotrifluoride typically involves halogenation reactions. One common method is the iodination of 1-chloro-3-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring . Industrial production methods may involve similar halogenation processes, optimized for large-scale synthesis.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom undergoes facile displacement under mild conditions due to its polarizable nature and steric accessibility. Key reactions include:

Table 1: SNAr Reactions with Diverse Nucleophiles

Mechanistic studies highlight the role of palladium catalysts in activating the C–I bond, facilitating cross-coupling or intramolecular cyclization pathways . The trifluoromethyl group stabilizes transition states by withdrawing electron density from the aromatic ring.

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed couplings, forming carbon–carbon and carbon–heteroatom bonds:

Suzuki-Miyaura Coupling

Table 2: Suzuki Reactions with Arylboronic Acids

Reactions proceed via oxidative addition of Pd⁰ to the C–I bond, followed by transmetalation and reductive elimination. Electron-deficient boronic acids show enhanced reactivity due to reduced steric hindrance .

C–N Coupling

3-Chloro-2-iodobenzotrifluoride reacts with amines (e.g., 3-dimethylaminopropylamine) under Pd catalysis to form pharmaceutical intermediates such as triflupromazine analogs (59% yield) . The chlorine atom remains intact during these transformations, enabling further functionalization.

Oxidative Fluorination

The iodine atom undergoes oxidative fluorination with trichloroisocyanuric acid (TCICA) and KF to form hypervalent iodine species:

Table 3: Fluorination Products

| Conditions | Product | Stability Notes | Source |

|---|---|---|---|

| TCICA, KF, dry MeCN, 24h | Aryl-IF₂ (Iᴵᴵᴵ) | Stabilized by ortho-CF₃ group | |

| Extended reaction time | Aryl-IF₄ (Iⱽ) | Rapid hydrolysis in moist air |

Ortho-substituents (e.g., CF₃) slow hydrolysis of Iᴵᴵᴵ derivatives by sterically shielding the iodine center . Meta- and para-substituted analogs preferentially form Iⱽ species under identical conditions.

Radical Reactions

The compound participates in radical-mediated C–C bond cleavage when exposed to peroxidation conditions, forming virucidal agents that disrupt viral envelopes. This reactivity is attributed to iodine’s ability to act as a radical initiator under oxidative stress.

科学的研究の応用

Pharmaceutical Development

3-Chloro-2-iodobenzotrifluoride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure can enhance biological activity, making it valuable in drug discovery and development processes.

Key Findings :

- The compound has shown potential as an antiviral agent against enveloped viruses such as Herpes Simplex Virus Type 2 and Influenza A Virus, with effective concentrations (EC50) indicating strong activity while maintaining a favorable safety profile in cytotoxicity studies .

Agrochemical Formulations

The compound is utilized in formulating pesticides and herbicides, contributing to effective crop protection solutions that minimize environmental impacts.

Example Applications :

- It aids in developing agrochemicals that require specific halogenated structures for enhanced efficacy against pests and diseases.

Material Science

In material science, this compound is employed to create advanced materials, particularly polymers that exhibit enhanced thermal and chemical resistance.

Research Insights :

- Its incorporation into polymeric materials can lead to improved mechanical properties and durability under harsh conditions.

Fluorinated Compounds Research

This compound plays a significant role in synthesizing fluorinated compounds, which are essential in various applications including refrigerants and specialty solvents.

Applications Include :

- The production of fluorinated intermediates used in high-performance materials and chemical processes.

Analytical Chemistry

This compound is used in analytical methods for detecting and quantifying specific compounds, aiding researchers in environmental monitoring and quality control.

Case Study 1: Antiviral Activity

In a series of antiviral assays, derivatives of this compound demonstrated significant virucidal activity against enveloped viruses. The compound's mechanism involves disrupting viral envelopes through lipid peroxidation, effectively blocking viral entry into host cells.

Case Study 2: Mechanistic Insights

Further investigations revealed that the compound alters lipid membrane interactions, leading to reduced viral loads in treated cells compared to controls. This study emphasizes the potential for developing new antiviral therapies based on its structure .

作用機序

The mechanism of action of 3-Chloro-2-iodobenzotrifluoride is primarily related to its ability to undergo substitution and coupling reactions. The presence of the iodine and chlorine atoms makes it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .

類似化合物との比較

3-Chloro-2-iodobenzotrifluoride can be compared with other halogenated benzene derivatives, such as:

2-Chloro-1-iodo-3-(trifluoromethyl)benzene: Similar in structure but with different positional isomerism.

1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to different reactivity and applications.

4-Chlorobenzotrifluoride: Lacks the iodine atom, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct reactivity and versatility in various chemical reactions.

生物活性

3-Chloro-2-iodobenzotrifluoride (CAS 203626-41-9) is a compound that has garnered attention due to its potential biological activities, particularly in the field of antiviral research. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : CHClFI

- Molecular Weight : 306.45 g/mol

- Structure : The compound features a benzene ring substituted with chlorine, iodine, and trifluoromethyl groups, contributing to its reactivity and biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. Notably, a derivative of this compound demonstrated broad-spectrum virucidal activity against enveloped viruses, including:

- Herpes Simplex Virus Type 2 (HSV-2)

- Influenza A Virus (IAV)

- Zika Virus (ZIKV)

- Respiratory Syncytial Virus (RSV)

The mechanism underlying the antiviral activity involves the peroxidation of viral phospholipids, which disrupts the viral envelope's integrity. This leads to impaired fusion between the viral and host cell membranes, effectively blocking viral entry into host cells. The compound's selectivity for enveloped viruses suggests a targeted approach that minimizes cytotoxic effects on host cells.

Research Findings

A series of experiments were conducted to assess the efficacy and safety profile of this compound:

-

Antiviral Assays :

- The compound exhibited significant antiviral activity with an effective concentration (EC50) of 6.55 nM against HSV-2 in pre-treatment assays, indicating its potential as a therapeutic agent.

- In post-infection assays, it retained good antiviral activity, suggesting possible therapeutic uses even after viral exposure.

-

Cytotoxicity Studies :

- Toxicity assessments on Vero cells revealed a cytotoxic concentration (CC50) of approximately 2.09 μM, indicating a favorable selectivity index when compared to its antiviral efficacy.

-

Lipid Peroxidation Assays :

- The compound was shown to induce lipid peroxidation in vitro, further supporting its proposed mechanism of action against enveloped viruses.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHClFI |

| Molecular Weight | 306.45 g/mol |

| EC50 against HSV-2 | 6.55 nM |

| CC50 on Vero Cells | 2.09 μM |

| Selectivity Index | High |

Case Study 1: Broad-Spectrum Antiviral Activity

In a study focusing on novel virucidal compounds, derivatives similar to this compound demonstrated potent inhibitory effects on various enveloped viruses while showing minimal toxicity to host cells. This highlights the potential for developing new antiviral therapies based on its structure.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound's interaction with lipid membranes leads to significant alterations in viral entry processes. This was evidenced by reduced viral loads in treated cells compared to controls.

特性

IUPAC Name |

1-chloro-2-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWCYWSKUHXVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590606 | |

| Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-41-9 | |

| Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。